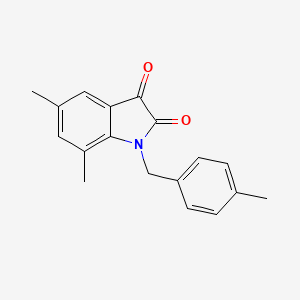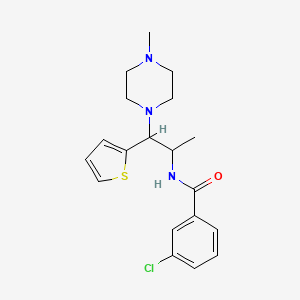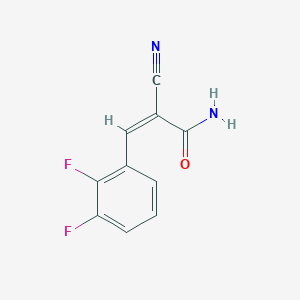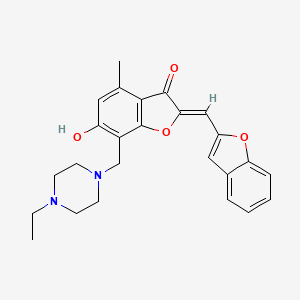![molecular formula C17H10Cl2N4 B2707623 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-16-8](/img/structure/B2707623.png)
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . It’s a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a mixture of a specific compound, chloroacetonitrile, and anhydrous potassium carbonate in dimethyl formamide was stirred for 8 hours at room temperature . Other synthetic methodologies that allow structural diversity have also been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core. The dipole moment changes in these compounds were calculated to be significant, indicating a strong solvatofluorochromic effect . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, the yield of a reaction involving this compound was reported to be 95%, with a melting point of 108 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a range of absorption and emission behaviors, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various methods, contributing to the exploration of their chemical properties and potential applications. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has been reported, showcasing their affinity for A1 adenosine receptors, which suggests potential applications in receptor-targeted therapies (Harden, Quinn, & Scammells, 1991). Additionally, the design and synthesis of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, indicating a promising avenue for anti-tuberculosis drug development (Sutherland et al., 2022).
Anticancer Activity
Several studies have focused on the antiproliferative and proapoptotic properties of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For example, new pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative agents, inhibiting the growth of cancer cells by interfering with the phosphorylation of Src and acting as proapoptotic agents through the inhibition of the anti-apoptotic gene BCL2 (Carraro et al., 2006). This research underscores the potential of these compounds as novel anticancer agents.
Drug Delivery and Pharmacokinetic Improvement
The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been addressed through the development of albumin nanoparticles and liposomes, aiming to improve their solubility profile and, consequently, their bioavailability. This approach highlights the significance of nanotechnology in enhancing the therapeutic potential of these compounds (Vignaroli et al., 2016).
Enzymatic Inhibition and Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising results as enzyme inhibitors and antimicrobial agents. Research into the structure-activity relationships of these compounds has led to the identification of derivatives with potent in vitro growth inhibition against Mycobacterium tuberculosis and low liability towards human Ether-à-go-go-Related Gene (hERG), indicating their potential as selective enzyme inhibitors with therapeutic applications (Sutherland et al., 2022). Moreover, the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives against a range of pathogens further demonstrates their utility in addressing infectious diseases (Ghorab et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects multiple biochemical pathways. It primarily impacts the downstream signaling pathways of EGFR, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory activities with ic50 values in the low micromolar range . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is a decrease in cell proliferation . The compound has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4/c18-12-5-4-11(9-13(12)19)15-10-17-21-8-6-16(23(17)22-15)14-3-1-2-7-20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZGWJJWOIFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=CC(=NN23)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2707544.png)
![4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2707545.png)

![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)
![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)



![6-(4-methoxybenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2707562.png)
